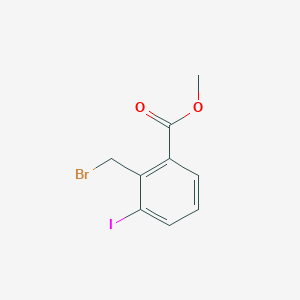

Methyl 2-(bromomethyl)-3-iodobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 2-(bromomethyl)-3-iodobenzoate”, there are related compounds that have been synthesized. For example, a synthesis method of 2-(4-bromomethyl phenyl) propionic acid involves dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis

The molecular structure of a similar compound, Methyl-2-bromobenzoate, has been reported. Its molecular formula is C8H7BrO2 and its molecular weight is 215.044 .Wissenschaftliche Forschungsanwendungen

Overview of Related Compounds in Research

1. Role in Synthetic Chemistry

Compounds similar to Methyl 2-(bromomethyl)-3-iodobenzoate are frequently utilized in synthetic chemistry as intermediates for the synthesis of complex molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the use of halogenated compounds in drug synthesis (Qiu et al., 2009).

2. Environmental Impacts and Remediation

Research on compounds like parabens (esters of para-hydroxybenzoic acid, which can include bromo and chloro derivatives) highlights concerns about their occurrence in water and their potential as weak endocrine disrupter chemicals. This research underscores the need for studying the environmental fate and behavior of chemically related substances (Haman et al., 2015).

3. Advances in Material Science

The development and optimization of materials, such as the coating of alumina surfaces for catalytic applications, demonstrate the role of chemically modified surfaces in enhancing industrial processes. Studies on TiO2-coated alumina prepared by chemical vapor deposition for sulfide catalysts in hydrodesulfurization processes are examples of how chemical modifications can impact material science and engineering (Saih & Segawa, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-(bromomethyl)-3-iodobenzoate is a complex compound that can be used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents or palladium catalysts involved in carbon-carbon bond formation .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it may participate in the transmetalation step, where the bromomethyl group could be transferred from the compound to a palladium catalyst .

Biochemical Pathways

In the context of organic synthesis, it could be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Result of Action

The result of Methyl 2-(bromomethyl)-3-iodobenzoate’s action would largely depend on the context of its use. In organic synthesis, its action could result in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-3-iodobenzoate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst and an organoboron reagent would be crucial for its effective participation in the reaction .

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGDTXCXXXFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-iodobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)

![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)